5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine
Overview
Description
5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Mechanism of Action
Target of Action
The primary targets of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bites of sandflies and mosquitoes, respectively .
Mode of Action
This compound interacts with its targets by forming strong hydrogen bonding interactions with the residual amino acids in the active site of the enzyme . This interaction disrupts the normal functioning of the parasites, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the parasites’ metabolic processes, disrupting their growth and reproduction .
Pharmacokinetics
It is known that the compound has a high melting point (204-205 °c) and a predicted boiling point of 3007±370 °C . It is slightly soluble in acetonitrile and sparingly soluble in DMSO and methanol . These properties may influence the compound’s bioavailability.
Result of Action
The result of the action of this compound is the death of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and potentially their eradication in the treated individual .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light sensitive and should be stored at 2-8°C . Furthermore, the compound’s solubility in different solvents suggests that its action may be influenced by the chemical environment in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated systems and advanced catalytic processes can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazol-4-amine
- 5-amino-1,3-dimethylpyrazole
- 1,3-dimethyl-5-ethylpyrazole
Uniqueness
5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .
Properties
IUPAC Name |
5-ethyl-1,3-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4-6-7(8)5(2)9-10(6)3/h4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIDTATUAGDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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